molecular formula C32H33ClN2O4 B10864880 C32H33ClN2O4

C32H33ClN2O4

Cat. No.: B10864880
M. Wt: 545.1 g/mol
InChI Key: BKNJWSFTJNGJHM-UHFFFAOYSA-N
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Description

The compound with the molecular formula C32H33ClN2O4 is a complex organic molecule that has garnered significant interest in various scientific fields. This compound is known for its unique chemical structure and diverse applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C32H33ClN2O4 typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of a core structure, followed by the introduction of various functional groups through reactions such as alkylation, acylation, and chlorination. The reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of This compound is scaled up using large reactors and continuous flow systems. The process is optimized to minimize waste and reduce production costs. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to purify the compound and ensure it meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

C32H33ClN2O4: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

C32H33ClN2O4: has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of biochemical pathways and as a probe for investigating cellular processes.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of C32H33ClN2O4 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    Loratadine: A compound with a similar structure, used as an antihistamine.

    Desloratadine: A metabolite of loratadine with enhanced potency.

Uniqueness

C32H33ClN2O4: stands out due to its unique combination of functional groups and its ability to interact with multiple molecular targets. This versatility makes it a valuable tool in various scientific disciplines and a promising candidate for further research and development.

Properties

Molecular Formula

C32H33ClN2O4

Molecular Weight

545.1 g/mol

IUPAC Name

5-acetyl-6-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C32H33ClN2O4/c1-5-38-29-16-22(12-15-28(29)39-19-21-10-13-23(33)14-11-21)31-30-25(17-32(3,4)18-27(30)37)34-24-8-6-7-9-26(24)35(31)20(2)36/h6-16,31,34H,5,17-19H2,1-4H3

InChI Key

BKNJWSFTJNGJHM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C3=C(CC(CC3=O)(C)C)NC4=CC=CC=C4N2C(=O)C)OCC5=CC=C(C=C5)Cl

Origin of Product

United States

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